molecular formula C15H10BrN3O3 B11694267 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one

Cat. No.: B11694267
M. Wt: 360.16 g/mol
InChI Key: UHEOPICJGWBYMF-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a bromine atom, a nitro group, and an indole core, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Bromination: The addition of a bromine atom to the aromatic ring, usually achieved with bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen exchange or substitution of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylanilino)-5-nitroindol-2-one involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and indole core also contribute to its binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H10BrN3O3

Molecular Weight

360.16 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)imino-5-nitro-1H-indol-2-one

InChI

InChI=1S/C15H10BrN3O3/c1-8-2-4-13(11(16)6-8)17-14-10-7-9(19(21)22)3-5-12(10)18-15(14)20/h2-7H,1H3,(H,17,18,20)

InChI Key

UHEOPICJGWBYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)Br

Origin of Product

United States

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